molecular formula C21H16N2OS2 B14931937 N-[2-(methylsulfanyl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

N-[2-(methylsulfanyl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B14931937
M. Wt: 376.5 g/mol
InChI Key: XYDVYXTYKMYWLZ-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a thiophene ring, and a carboxamide group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the thiophene ring and the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored as a potential drug candidate for various diseases due to its unique structural features and biological activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(methylsulfanyl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide include other quinoline derivatives, such as:

  • 4-hydroxy-2-quinolones
  • Quinolinyl-pyrazoles
  • Cyanoacetamide derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other quinoline derivatives. For example, the presence of the thiophene ring and the methylsulfanyl group may enhance its biological activity and stability compared to other similar compounds.

Properties

Molecular Formula

C21H16N2OS2

Molecular Weight

376.5 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H16N2OS2/c1-25-19-10-5-4-9-17(19)23-21(24)15-13-18(20-11-6-12-26-20)22-16-8-3-2-7-14(15)16/h2-13H,1H3,(H,23,24)

InChI Key

XYDVYXTYKMYWLZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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